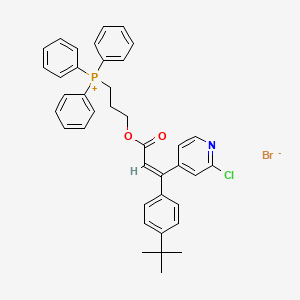

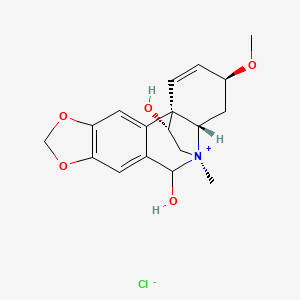

N-Methylhemeanthidine (chloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methylhemeanthidine (chloride) is a novel Amaryllidaceae alkaloid that has been isolated from the plant Zephyranthes candida. This compound has garnered significant attention due to its potent inhibitory activities against various cancer cells, particularly those from acute myeloid leukemia (AML) and pancreatic cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhemeanthidine (chloride) typically involves the extraction of the compound from Zephyranthes candida. The plant material is subjected to a series of extraction and purification steps to isolate the alkaloid.

Análisis De Reacciones Químicas

Types of Reactions

N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .

Major Products

The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .

Aplicaciones Científicas De Investigación

N-Methylhemeanthidine (chloride) has been extensively studied for its potential applications in scientific research. Some of the key applications include:

Mecanismo De Acción

N-Methylhemeanthidine (chloride) exerts its effects by activating the NOTCH signaling pathway. This activation leads to the inhibition of AML cell proliferation and hampers tumor development in a human AML xenograft model . Additionally, the compound down-regulates the AKT signaling pathway, leading to cell cycle arrest, apoptotic death, and decreased glycolysis in pancreatic cancer cells .

Comparación Con Compuestos Similares

N-Methylhemeanthidine (chloride) is structurally related to other Amaryllidaceae alkaloids, such as haemanthamine and haemanthidine. it exhibits a stronger growth inhibitory effect than these compounds against a mini-panel of tumor cells . The unique structure of N-Methylhemeanthidine (chloride) allows it to dock in the hydrophobic cavity within the NOTCH1 negative regulatory region, promoting NOTCH1 proteolytic cleavage .

List of Similar Compounds

- Haemanthamine

- Haemanthidine

- N-Methyl-5,6-dihydroplicane

- O-Methylnerinine

- N-Ethoxycarbonylethylcrinasiadine

- N-Ethoxycarbonylpropylcrinasiadine

- N-Phenethylcrinasiadine

- N-Isopentylcrinasiadine

Propiedades

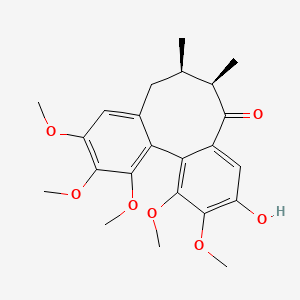

Fórmula molecular |

C18H22ClNO5 |

|---|---|

Peso molecular |

367.8 g/mol |

Nombre IUPAC |

(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride |

InChI |

InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1 |

Clave InChI |

HREBYEGWZXGGQO-GMGHNNAHSA-M |

SMILES isomérico |

C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |

SMILES canónico |

C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)